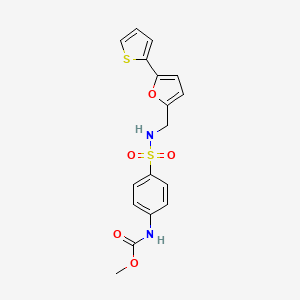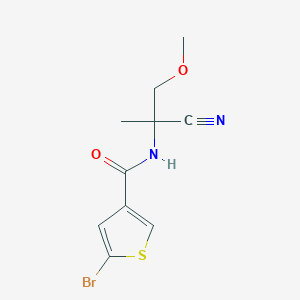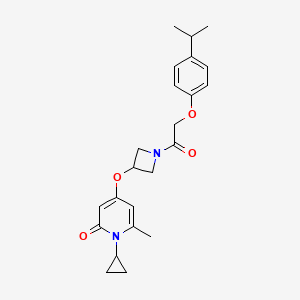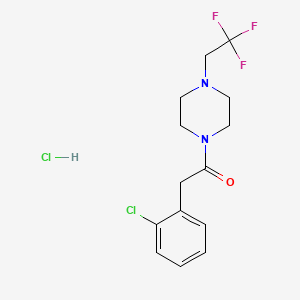
methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the growth and survival of cancer cells and the activation of immune cells in autoimmune diseases. By blocking the activity of BTK, this compound prevents the proliferation of cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed. This compound has been found to reduce tumor growth and improve survival in animal models of cancer. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good efficacy in preclinical studies, making it a promising candidate for further development. However, there are some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to perform the synthesis and the high cost of the compound.
Future Directions
There are several future directions for research related to methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate. One area of focus is the development of more efficient and cost-effective synthesis methods. Another direction is the evaluation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify biomarkers that could predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate involves several steps, including the reaction of 5-(thiophen-2-yl)furan-2-yl)methanol with 4-aminophenyl carbamate, followed by the reaction of the resulting intermediate with methyl chloroformate and sulfamide. The final product is obtained after purification and isolation.
Scientific Research Applications
Methyl (4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)carbamate has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases.
Properties
IUPAC Name |
methyl N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-17(20)19-12-4-7-14(8-5-12)26(21,22)18-11-13-6-9-15(24-13)16-3-2-10-25-16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWVHZOLTQASAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2444973.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2444976.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)
![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)
![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

